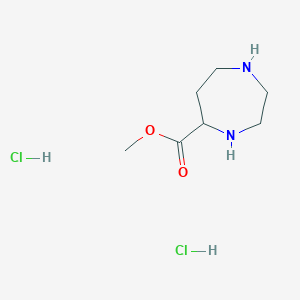
Methyl 1,4-diazepane-5-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Methyl 1,4-diazepane-5-carboxylate dihydrochloride consists of a diazepane ring (a seven-membered heterocycle) with a carboxylate group and a methyl ester. The two hydrochloride ions are associated with the nitrogen atoms. Refer to the InChI code for the exact arrangement of atoms .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ring Expansion Techniques
The synthesis and reactions of diazepane derivatives are pivotal in organic chemistry, providing a foundation for developing various pharmaceuticals and compounds with significant biological activity. A study by Fesenko et al. (2015) exemplifies this by detailing the nucleophile-dependent diastereoselectivity in the ring expansion of pyrimidines to give 1,3-diazepines. This research highlights a method for synthesizing polysubstituted tetrahydro-1H-1,3-diazepin-2-ones, revealing the influence of nucleophiles on diastereoselectivity. This synthesis approach underscores the versatility of diazepane derivatives in chemical reactions and their potential application in creating diverse molecular structures (Fesenko, A., Trafimova, L. A., Albov, D. V., & Shutalev, A., 2015).
Practical Synthesis for Medical Applications
The practical synthesis of diazepane derivatives, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, showcases the relevance of these compounds in medicinal chemistry. Gomi et al. (2012) have established a synthesis route for this key intermediate of Rho–kinase inhibitor K-115, demonstrating the compound's significance in drug development and production. This work not only provides a scalable synthesis method but also emphasizes the role of diazepane derivatives in synthesizing inhibitors with potential therapeutic applications (Gomi, N., Kouketsu, A., Ohgiya, T., & Shibuya, K., 2012).
Role in Synthesizing Serotonin-3 Receptor Antagonists
Diazepine rings are crucial in synthesizing compounds with significant biological activities. Harada et al. (1998) describe an efficient method for synthesizing optically active hexahydro-1,4-diazepine, a key intermediate of DAT-582, a potent and selective serotonin-3 receptor antagonist. This research underscores the importance of diazepane derivatives in developing drugs targeting the central nervous system, highlighting their potential in treating conditions influenced by serotonin receptors (Harada, H., Morie, T., Suzuki, T., Yoshida, T., & Kato, S., 1998).
Expanding Synthetic Methodologies
The diversification of synthetic methodologies involving diazepane derivatives is essential for advancing organic chemistry and medicinal chemistry. Bullock et al. (1972) explored the ring expansion of a chloromethyl-tetrahydropyrimidinone to produce methoxy- and cyano- derivatives of diazepine carboxylates, demonstrating innovative approaches to manipulating diazepine structures for synthesizing new compounds. This work not only contributes to the synthetic repertoire of organic chemists but also opens new avenues for developing diazepane-based molecules with varied biological activities (Bullock, E., Carter, R., Gregory, B., & Shields, D. C., 1972).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 1,4-diazepane-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)6-2-3-8-4-5-9-6;;/h6,8-9H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXXSVKDVAAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCCN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-diazepane-5-carboxylate dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)
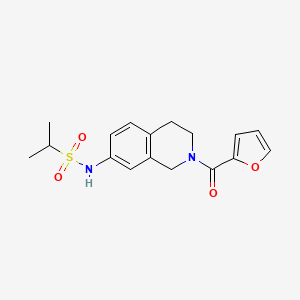
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2739747.png)
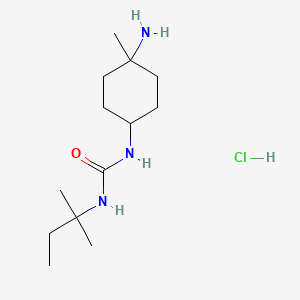
![10-Methyl-3,10-diazabicyclo[4.3.1]decane;dihydrochloride](/img/structure/B2739752.png)
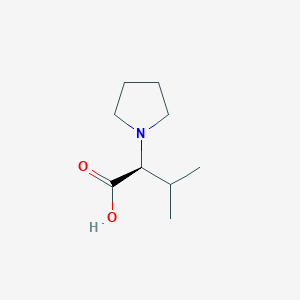
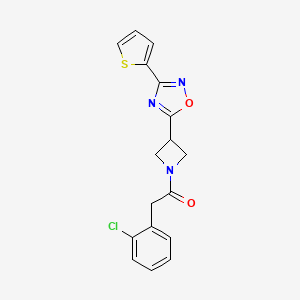
![(E)-4-(Dimethylamino)-N-[(3-imidazol-1-ylcyclobutyl)methyl]but-2-enamide](/img/structure/B2739756.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide](/img/structure/B2739758.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2739763.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2739764.png)